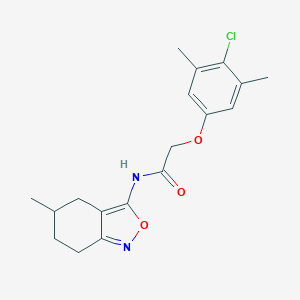![molecular formula C15H9ClN4 B253741 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline](/img/structure/B253741.png)
3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline, also known as CPQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. CPQ is a triazoloquinazoline derivative that has shown promising results in drug development, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline involves the inhibition of DNA topoisomerase II, which is an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline prevents cancer cells from dividing and proliferating, leading to their eventual death. 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has also been shown to induce DNA damage and oxidative stress in cancer cells, further contributing to their demise.
Biochemical and Physiological Effects:
3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has been shown to exhibit potent anti-cancer activity in vitro and in vivo. In addition to its anti-cancer effects, 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has also been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of diseases.
Advantages and Limitations for Lab Experiments
3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline is a relatively stable compound that can be easily synthesized in a laboratory setting. The compound is also readily available for purchase from chemical suppliers, making it a convenient tool for scientific research. However, like most experimental compounds, 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has some limitations. For example, the compound may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline. One potential avenue is to further investigate the mechanism of action of 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline and its effects on cancer cells. Another direction is to explore the potential therapeutic applications of 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, research could be conducted to optimize the synthesis of 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline and to develop more potent derivatives of the compound. Overall, 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has shown great promise in scientific research, and further investigation of its properties and applications is warranted.
Synthesis Methods
The synthesis of 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline involves the reaction of 2-chlorobenzylamine with 2-cyanobenzaldehyde in the presence of triethylamine and acetic anhydride. The resulting product is then subjected to a reaction with hydrazine hydrate to yield 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline. The synthesis of 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline is a straightforward process that can be carried out in a laboratory setting with relative ease.
Scientific Research Applications
3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has been extensively studied for its potential applications in drug development, particularly in the field of cancer research. Studies have shown that 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising therapeutic approach for cancer treatment.
properties
Product Name |
3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline |
|---|---|
Molecular Formula |
C15H9ClN4 |
Molecular Weight |
280.71 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |
InChI |
InChI=1S/C15H9ClN4/c16-12-7-3-1-5-10(12)14-18-19-15-11-6-2-4-8-13(11)17-9-20(14)15/h1-9H |
InChI Key |
HEPLZAOQAJEZLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[5-(allylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-ethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253661.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253664.png)

![3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B253667.png)
![N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B253668.png)



![4-chloro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B253677.png)


